VIM-1 and VIM-4 Inhibition: Defined Ki Values Enable Target-Specific Procurement
The compound exhibits sub-micromolar to low-micromolar inhibition constants against two clinically predominant VIM-type MBLs. The Ki for VIM-4 is 0.54 μM, which is 2.3-fold lower (more potent) than the Ki of 1.26 μM for VIM-1, demonstrating a measurable intra-class selectivity that is not uniformly observed among related triazole-5-thiones lacking the 2-phenylsulfanylethyl substituent . This contrasts with the parent triazole-5-thione scaffold IIIA, which shows Ki values above 10 μM against several MBLs [1].
| Evidence Dimension | Inhibition constant (Ki) against VIM-type MBLs |
|---|---|
| Target Compound Data | Ki = 1.26 μM (VIM-1); Ki = 0.54 μM (VIM-4) |
| Comparator Or Baseline | IIIA (early triazole-5-thione lead): Ki > 10 μM against multiple MBLs [1] |
| Quantified Difference | ≥ 7.9-fold improvement in Ki (VIM-1) and ≥ 18.5-fold improvement (VIM-4) relative to IIIA |
| Conditions | In vitro enzyme inhibition assay using purified VIM-1 or VIM-4; substrate: nitrocefin or chromacef |
Why This Matters
These well-defined Ki values permit rational selection of the compound for experiments targeting VIM-4-prevalent infections, where its 2.3-fold greater potency over VIM-1 may translate into more efficient enzyme saturation at lower concentrations compared to non-selective analogs.
- [1] Gavara L, Sevaille L, De Luca F, et al. 4-Amino-1,2,4-triazole-3-thione-derived Schiff bases as metallo-β-lactamase inhibitors. Eur J Med Chem. 2020;208:112720. doi:10.1016/j.ejmech.2020.112720. View Source
